BOS-172722

Content Navigation

Researchers relying on early MPS1 inhibitors face rapid hepatic clearance and off-target CDK2 inhibition, limiting in vivo utility. BOS-172722 addresses these with a critical 6-methyl modification, delivering exceptional metabolic stability (HLM T1/2 >12 h) and >100-fold selectivity.

- Ki = 0.11 nM, IC50 = 11 nM against MPS1.

- Synergistic with paclitaxel in TNBC models, abrogating SAC-mediated resistance.

- Oral bioavailability enables long-term PDX studies without IV dosing.

Ideal for oncology pipelines requiring reproducible, target-specific mitotic override.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

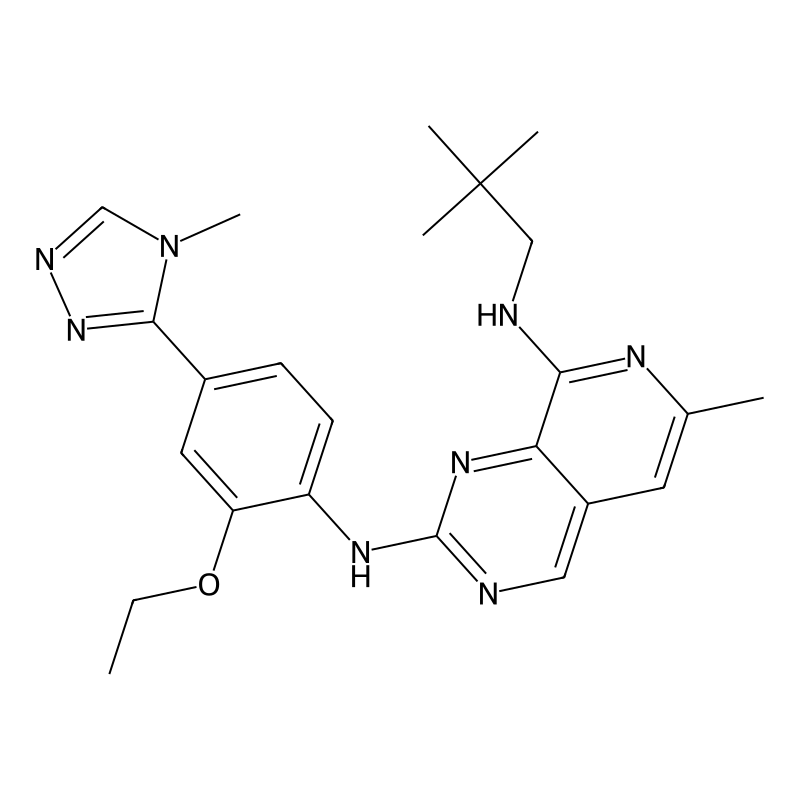

BOS-172722 (CAS 1578245-44-9) is a highly potent, orally bioavailable, and selective ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase, a critical component of the spindle assembly checkpoint (SAC) . Featuring an optimized pyrido[3,4-d]pyrimidine scaffold, this compound delivers single-digit nanomolar potency (Ki = 0.11 nM; IC50 = 11 nM at 1 mM ATP) and exceptional pharmacokinetic properties across mammalian models . For procurement professionals and lead investigators in oncology research, BOS-172722 serves as a premium benchmarking agent for investigating SAC abrogation, particularly in triple-negative breast cancer (TNBC) models where it acts synergistically with microtubule-targeting agents like paclitaxel to force premature mitotic exit and cancer cell death [1].

Research Fit

Substituting BOS-172722 with generic antimitotics (e.g., taxanes alone) or earlier-generation MPS1 inhibitors (such as NMS-P715 or AZ3146) severely compromises in vivo assay reliability and metabolic stability [1]. Generic microtubule-targeting agents induce prolonged mitotic arrest but frequently suffer from cellular resistance and mitotic slippage. While earlier MPS1 inhibitors successfully target the SAC, they typically lack the structural refinements necessary for sustained in vivo exposure [2]. Specifically, the unmethylated pyrido[3,4-d]pyrimidine analogs of earlier iterations suffer from rapid turnover in human liver microsomes (HLM) and poor kinome selectivity. BOS-172722 incorporates a critical 6-methyl substitution that directly mitigates HLM metabolism and sterically prevents off-target binding, ensuring that researchers are procuring a compound with prolonged half-life and minimal off-target kinase toxicity [1].

Substitution Risk

MPS1 Inhibition Potency

BOS-172722 demonstrates superior biochemical potency against MPS1 compared to earlier-generation benchmarks. In physiological ATP conditions (1 mM ATP), BOS-172722 achieves an IC50 of 11 nM, whereas the widely cited comparator NMS-P715 only achieves an IC50 of 182 nM.

| Evidence Dimension | MPS1 Kinase Inhibition (IC50) |

| Target Compound Data | 11 nM |

| Comparator Or Baseline | NMS-P715 (182 nM) |

| Quantified Difference | 16.5-fold higher potency for BOS-172722 |

| Conditions | In vitro biochemical kinase assay at 1 mM ATP |

Procuring a highly potent inhibitor ensures complete SAC abrogation at lower dosing concentrations, reducing the risk of dose-dependent artifacts in cell-based assays.

MPS1 Selectivity over CDK2

The strategic incorporation of a 6-methyl group on the pyrido[3,4-d]pyrimidine core of BOS-172722 provides a critical steric advantage over unmethylated analogs, resulting in a >100-fold selectivity margin over Cyclin-Dependent Kinase 2 (CDK2).

| Evidence Dimension | Kinase Selectivity Margin |

| Target Compound Data | >100-fold selectivity for MPS1 over CDK2 |

| Comparator Or Baseline | Unmethylated pyrido[3,4-d]pyrimidine analogs (poor CDK2 selectivity) |

| Quantified Difference | Prevention of CDK2-mediated cell cycle arrest |

| Conditions | In vitro kinome profiling panels |

High selectivity over CDK2 is essential for researchers isolating the specific effects of SAC abrogation without confounding general cell-cycle arrest mechanisms.

In Vivo Pharmacokinetics

BOS-172722 exhibits exceptional pharmacokinetic stability required for rigorous in vivo mammalian studies. In canine models administered a 5 mg/kg oral dose, the compound achieved a half-life (T1/2) of 12 hours, a Cmax of 7,770 nmol/L, and an AUC of 147,035 h*nmol/L .

| Evidence Dimension | Oral Exposure (AUC and T1/2) |

| Target Compound Data | T1/2 = 12 h; AUC = 147,035 h*nmol/L |

| Comparator Or Baseline | Standard preclinical thresholds for once-daily oral dosing |

| Quantified Difference | Sustained high systemic exposure supporting robust in vivo efficacy |

| Conditions | Dog PK model, 5 mg/kg PO administration |

These PK metrics validate the compound as a highly reliable, processable candidate for long-term oral dosing in xenograft studies, avoiding the need for continuous intravenous infusion.

Taxane Synergy in TNBC Models

When used in combination with paclitaxel, BOS-172722 completely abrogates the paclitaxel-induced mitotic delay. This mechanistic synergy results in massive chromosomal segregation defects and robust tumor regression in Triple-Negative Breast Cancer (TNBC) xenograft models, outperforming single-agent taxane therapy [1].

| Evidence Dimension | In Vivo Tumor Regression |

| Target Compound Data | Robust tumor regression via SAC abrogation |

| Comparator Or Baseline | Paclitaxel monotherapy (susceptible to mitotic slippage) |

| Quantified Difference | Significant sensitization to death and prevention of taxane resistance |

| Conditions | Human TNBC patient-derived xenograft (PDX) models |

This validates BOS-172722 as the optimal procurement choice for combination screening assays aimed at overcoming microtubule-targeting agent resistance.

Preclinical TNBC Xenograft Modeling

Due to its exceptional oral bioavailability (T1/2 = 12 h in large mammals) and high metabolic stability in human liver microsomes, BOS-172722 is the preferred MPS1 inhibitor for long-term, in vivo patient-derived xenograft (PDX) studies of triple-negative breast cancer. It allows researchers to maintain consistent systemic exposure without complex IV dosing regimens[1].

SAC Abrogation Assays

BOS-172722 is highly suited for in vitro biochemical and cellular assays investigating mitotic checkpoint override. Its >100-fold selectivity over CDK2 ensures that observed chromosomal missegregation and subsequent apoptosis are strictly driven by MPS1 inhibition, providing cleaner data than less selective first-generation inhibitors .

Microtubule-Targeting Combination Screening

As a compound that mechanistically synergizes with taxanes, BOS-172722 is an essential benchmark material for industrial oncology pipelines evaluating combination therapies. It is specifically used to abrogate the mitotic delay induced by drugs like paclitaxel, making it a critical tool for developing strategies to overcome antimitotic drug resistance [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Explore Compound Types